A Technical Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine: Structure, Synthesis, and Application
A Technical Guide to 1-benzyl-4-methyl-1H-pyrazol-3-amine: Structure, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical compound 1-benzyl-4-methyl-1H-pyrazol-3-amine. While specific literature on this exact isomer is limited, this document synthesizes information from closely related analogues and foundational principles of heterocyclic chemistry to present a detailed profile for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical structure, predict its spectroscopic characteristics, delineate robust synthetic strategies with a focus on regiochemical control, and discuss its potential as a versatile building block in the synthesis of complex molecular architectures. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the specific arrangement of the benzyl, methyl, and amino substituents on this molecule offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its frequent appearance in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[2][3] The unique electronic properties of the pyrazole nucleus, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, confer versatile binding capabilities to a wide range of biological targets.[1]
Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4] The strategic functionalization of the pyrazole core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3][5] 1-benzyl-4-methyl-1H-pyrazol-3-amine is a prime example of such a functionalized building block. Its structure incorporates:
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An N-benzyl group , which serves as a common protecting group and can influence solubility and engage in π-stacking interactions.
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A C3-amino group , providing a reactive handle for further chemical elaboration to build molecular diversity.[1]
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A C4-methyl group , which can influence the steric and electronic profile of the molecule, potentially enhancing binding affinity or metabolic stability.
This guide will serve as a foundational resource for understanding and utilizing this specific aminopyrazole in research and development settings.
Molecular Structure and Physicochemical Properties
The structural arrangement of substituents on the pyrazole ring is critical for its chemical behavior and biological activity. The title compound features a specific substitution pattern that defines its identity and reactivity.
Caption: Chemical structure of 1-benzyl-4-methyl-1H-pyrazol-3-amine.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Identifier | Source |
|---|---|---|
| IUPAC Name | 1-benzyl-4-methyl-1H-pyrazol-3-amine | - |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| CAS Number | Not readily available for this specific isomer. Isomers have distinct CAS numbers (e.g., 5-amino isomer: 1134-82-3). | - |
| InChIKey | (Predicted) Based on isomeric structures like WRHZMJSDCJXWDL-UHFFFAOYSA-N for the 5-amino isomer. |
| XLogP3 | (Predicted) ~1.8 - 2.2 |[6] |
Spectroscopic and Structural Elucidation (Predicted)
Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics with high confidence based on data from closely related isomers and general principles of spectroscopy.[1]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aromatic Protons (Benzyl): A multiplet in the δ 7.2-7.4 ppm range, integrating to 5H.
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Benzylic Protons (-CH₂-): A sharp singlet around δ 5.1-5.3 ppm, integrating to 2H.[1]
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Pyrazole Proton (H-5): A singlet expected around δ 7.3-7.5 ppm, integrating to 1H.
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Methyl Protons (-CH₃): A sharp singlet in the upfield region, likely around δ 2.0-2.2 ppm, integrating to 3H.
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Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration, potentially appearing around δ 3.5-5.0 ppm and integrating to 2H.
¹³C NMR Spectroscopy: Key signals in the carbon spectrum would confirm the carbon framework. Expected approximate chemical shifts include:
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Benzylic Carbon (-CH₂-): ~50-55 ppm.
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Methyl Carbon (-CH₃): ~10-15 ppm.
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Pyrazole Carbons: C3 (~150-155 ppm, attached to N), C4 (~105-110 ppm), and C5 (~135-140 ppm).
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Aromatic Carbons (Benzyl): Multiple signals between ~127-138 ppm.
Infrared (IR) Spectroscopy: Vibrational spectroscopy is invaluable for identifying key functional groups.
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N-H Stretch: Two distinct bands are expected for the primary amine in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[1][7]
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C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from methyl and benzyl groups).
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C=N and C=C Stretch (Ring): Characteristic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.[1]
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N-H Bend: A bending vibration for the primary amine typically appears in the 1580-1650 cm⁻¹ range.[7]
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 187. A prominent fragment would likely correspond to the loss of the benzyl group or the formation of the tropylium cation at m/z = 91.
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Range/Value | Rationale |
|---|---|---|---|
| ¹H NMR | Benzyl -CH₂- | δ 5.1-5.3 ppm (s, 2H) | Adjacent to N and aromatic ring. |
| Pyrazole H-5 | δ 7.3-7.5 ppm (s, 1H) | Aromatic proton on heterocycle. | |
| Methyl -CH₃ | δ 2.0-2.2 ppm (s, 3H) | Aliphatic group on the pyrazole ring. | |
| Amine -NH₂ | δ 3.5-5.0 ppm (br s, 2H) | Labile protons, broad signal. | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ (2 bands) | Primary amine asymmetric/symmetric stretch.[7] |
| C=N / C=C Stretch | 1400-1600 cm⁻¹ | Pyrazole ring vibrations.[1] | |
| MS (EI) | Molecular Ion [M]⁺ | m/z = 187 | Corresponds to C₁₁H₁₃N₃. |
| | Major Fragment | m/z = 91 | Tropylium ion from benzyl group cleavage. |
Synthetic Strategies and Mechanistic Considerations
The synthesis of asymmetrically substituted pyrazoles requires careful control of regioselectivity.[1] The most logical and widely adopted method for constructing the 1,3,4-trisubstituted pyrazole core is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine.
Caption: Retrosynthetic analysis for 1-benzyl-4-methyl-1H-pyrazol-3-amine.
Primary Synthetic Route: Regioselective Cyclocondensation
This approach involves the reaction between benzylhydrazine and a suitable β-ketonitrile, such as 2-methyl-3-oxobutanenitrile. The regiochemical outcome is dictated by the differential reactivity of the carbonyl and nitrile groups.
Experimental Protocol:
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Hydrazone Formation (Optional Pre-step): To a solution of benzylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid. Stir the solution at room temperature.
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Addition of β-Ketonitrile: Slowly add 2-methyl-3-oxobutanenitrile (1.05 eq) to the reaction mixture.
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Cyclization: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-benzyl-4-methyl-1H-pyrazol-3-amine.
Mechanistic Rationale and Regiocontrol: The key to obtaining the desired isomer lies in the initial nucleophilic attack. Benzylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic terminal -NH₂ group will preferentially attack the more electrophilic carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the second nitrogen attacks the nitrile carbon, leading to a cyclized intermediate that subsequently aromatizes by elimination of water to form the pyrazole ring. This sequence ensures the benzyl group is on N1 and the amino group is at C3.
Caption: Workflow for the cyclocondensation synthesis mechanism.
Reactivity and Applications in Drug Development
1-benzyl-4-methyl-1H-pyrazol-3-amine is not typically an end-product but rather a valuable intermediate for constructing more complex molecules.
The C3-Amino Group as a Synthetic Handle: The primary amine at the C3 position is a versatile nucleophile. It can readily participate in a variety of chemical transformations, allowing for the diversification of the pyrazole scaffold. Common reactions include:
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Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
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Condensation Reactions: Formation of Schiff bases with aldehydes and ketones.
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Construction of Fused Rings: The aminopyrazole motif is a classic precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are also associated with significant biological activities.[1]
Caption: Conceptual workflow for library synthesis using the title compound.
Potential Research Trajectories: Given the prevalence of the aminopyrazole scaffold in kinase inhibitors, derivatives of this compound are excellent candidates for screening against various protein kinases implicated in diseases like cancer.[1] Furthermore, the broad antimicrobial activity of pyrazoles suggests that libraries derived from this building block could be explored for novel antibacterial or antifungal agents.[2][4]
Conclusion
1-benzyl-4-methyl-1H-pyrazol-3-amine represents a strategically designed molecular building block with significant potential in medicinal chemistry and organic synthesis. Its structure combines the biologically relevant pyrazole core with three distinct functional groups that allow for precise chemical modifications. Understanding its structural properties, predictable spectroscopic signature, and the regiochemical nuances of its synthesis is essential for its effective utilization. This guide provides a foundational framework for researchers to synthesize and employ this versatile compound in the rational design and development of next-generation therapeutic agents.
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